molecular formula C25H31N3 B12934085 Leucocrystal Violet-13C6

Leucocrystal Violet-13C6

Cat. No.: B12934085
M. Wt: 379.5 g/mol
InChI Key: OAZWDJGLIYNYMU-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucocrystal Violet-13C6 is a labeled version of Leucocrystal Violet, a cationic triarylmethane dye. This compound is colorless in its reduced form and is widely used in various scientific and industrial applications. The labeling with carbon-13 isotopes allows for more precise analytical studies, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucocrystal Violet-13C6 involves the esterification of p-toluenesulfonyl chloride with carbon-13 labeled methanol ([13C]CH3OH) to produce [13C]methyl p-toluenesulfonate. This intermediate is then used to methylate aniline, resulting in [13C2]N,N-dimethylaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the carbon-13 labeling.

Chemical Reactions Analysis

Types of Reactions

Leucocrystal Violet-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Crystal Violet (violet dye)

    Reduction: Leucocrystal Violet (colorless form)

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Leucocrystal Violet-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Leucocrystal Violet-13C6 involves its oxidation by hydrogen peroxide in the presence of hemoglobin. The carbon-13 labeled compound binds to the proteins in the blood, resulting in a violet-colored dye. This reaction is used to visualize latent blood impressions on various surfaces .

Properties

Molecular Formula

C25H31N3

Molecular Weight

379.5 g/mol

IUPAC Name

4-[bis[4-[di((113C)methyl)amino]phenyl]methyl]-N,N-di((113C)methyl)aniline

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

OAZWDJGLIYNYMU-IDEBNGHGSA-N

Isomeric SMILES

[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=C(C=C2)N([13CH3])[13CH3])C3=CC=C(C=C3)N([13CH3])[13CH3]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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